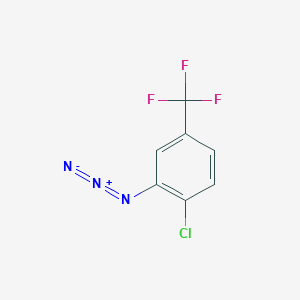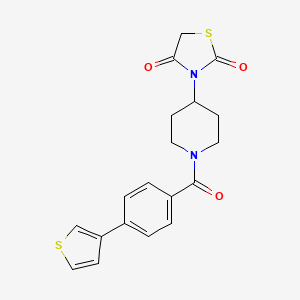
3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as TAK-875, is a novel antidiabetic drug that has been developed for the treatment of type 2 diabetes mellitus. This compound belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. TAK-875 has shown promising results in preclinical studies and clinical trials, making it a potential candidate for the treatment of diabetes.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
The synthesis of various derivatives of thiazolidine-2,4-dione has been explored for their antimicrobial properties. For example, Jat et al. (2006) and Prakash et al. (2011) have synthesized compounds that showed significant antibacterial and antifungal activities. These studies highlight the compound's potential as a base for developing new antimicrobial agents, with some derivatives demonstrating potent activity against specific strains of bacteria and fungi (J. L. Jat, V. K. Salvi, G. L. Talesara, H. Joshi, 2006); (O. Prakash, D. K. Aneja, Poonam Lohan, K. Hussain, S. Arora, C. Sharma, K. R. Aneja, 2011).
Anticancer Activity
N-substituted indole derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activities. Kumar and Sharma (2022) reported compounds that inhibited topoisomerase-I enzyme, suggesting a potential mechanism for their anticancer activity. Such findings underscore the relevance of thiazolidine-2,4-dione derivatives in cancer research, particularly in identifying new therapeutic compounds (N. Kumar, Sanjay K. Sharma, 2022).
Regioselective Synthesis
Verma et al. (2009) have developed methods for the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and pipecolinic acid. This research demonstrates the compound's versatility in synthesizing structurally complex and novel heterocyclic compounds, which could have various pharmaceutical applications (S. Verma, K. Arora, D. Jose, R. Joshi, P. Pardasani, R. Pardasani, 2009).
Biological Activity of Derivatives
Kim et al. (2004) designed and synthesized derivatives containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and hypoglycemic activity. This highlights the potential therapeutic applications of these derivatives in metabolic disorders such as diabetes (Bok Young Kim, Joong Bok Ahn, Hong Woo Lee, Sung Kwon Kang, Jung Hwa Lee, Jae Soo Shin, Soon Kil Ahn, Chung Il Hong, Seung Soo Yoon, 2004).
Mécanisme D'action
Target of Action
Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that leads to varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Thiazolidine derivatives are known to impact a wide range of biological responses, suggesting that they may affect multiple pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a diversity of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives often involves considerations of green chemistry, which aims to reduce the environmental impact of chemical processes .
Propriétés
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-25-11-15/h1-4,7,10-11,16H,5-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNEHYJIJWZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

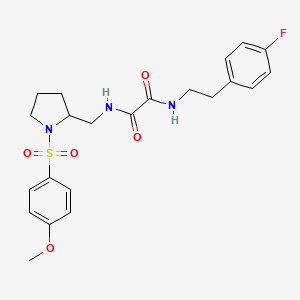
![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2965589.png)
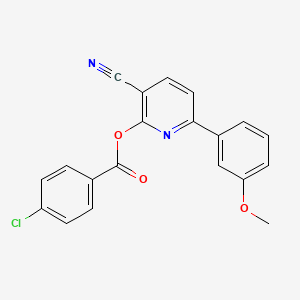
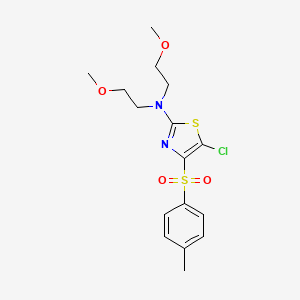
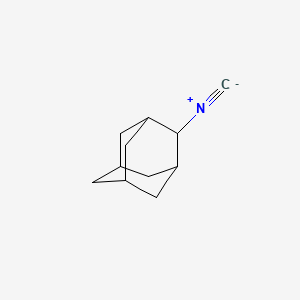
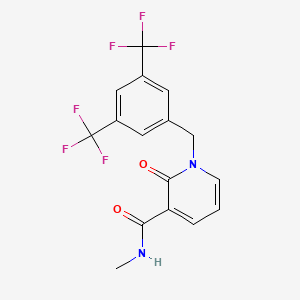
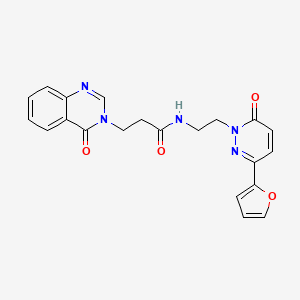
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/no-structure.png)



![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)
